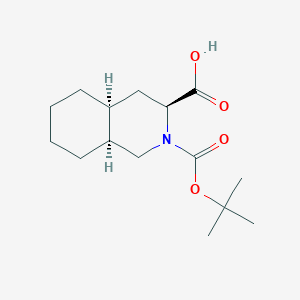

(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid

Vue d'ensemble

Description

(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:

Cyclization Reactions: Formation of the isoquinoline ring system through cyclization reactions.

Protection and Deprotection Steps: Use of protecting groups like tert-butoxycarbonyl (Boc) to protect functional groups during intermediate steps.

Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysis: Use of catalysts to enhance reaction rates.

Purification Techniques: Techniques like crystallization, distillation, and chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

The mechanism of action of (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

Pathways: Involvement in signaling pathways that regulate biological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid include other isoquinoline derivatives, such as:

(3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid: Lacks the tert-butoxycarbonyl group.

(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)isoquinoline-3-carboxylic acid: Lacks the decahydro modification.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the tert-butoxycarbonyl group and the decahydro modification, which may confer unique biological activities and chemical reactivity.

Activité Biologique

(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C₁₇H₃₃NO₄

- Molecular Weight : 321.37 g/mol

- CAS Number : 143527-70-2

- Physical State : Solid (white to almost white powder)

- Melting Point : 112.0 to 116.0 °C

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antibacterial properties. Research indicates that derivatives of this compound exhibit significant antibacterial effects against various bacterial strains.

Antibacterial Activity

A study conducted on related compounds revealed that many derivatives of this class demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity of selected derivatives:

| Compound | Bacterial Strain | IC50 (µg/mL) | Comparison |

|---|---|---|---|

| Compound 14 | Pseudomonas aeruginosa | 0.195 | Superior to Penicillin G and Kanamycin B |

| Compound 5 | Staphylococcus aureus | 0.250 | Comparable to existing antibiotics |

| Compound 18 | Bacillus subtilis | 0.300 | Effective against multiple strains |

These findings suggest that modifications to the basic structure can enhance antibacterial potency, indicating a promising avenue for drug development.

The mechanism through which this compound exerts its antibacterial effects is not fully elucidated; however, it is hypothesized to involve interference with bacterial cell wall synthesis or disruption of membrane integrity. This interference can lead to increased permeability and eventual cell lysis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Research indicates that:

- Substituents on the aromatic ring significantly influence activity; halogenated derivatives tend to show enhanced activity.

- The presence of a tert-butoxycarbonyl (Boc) group is essential for maintaining stability and enhancing solubility.

A detailed SAR study highlighted that compounds with specific substitutions at the 2-position on the thiazolidine ring exhibited improved antibacterial properties compared to their unsubstituted counterparts.

Case Studies

-

Case Study: Synthesis and Evaluation

A comprehensive synthesis of various derivatives was conducted to evaluate their biological activity. The results indicated that certain modifications led to compounds with IC50 values significantly lower than traditional antibiotics, showcasing their potential as new therapeutic agents. -

Case Study: In Vivo Efficacy

In vivo studies demonstrated that selected derivatives effectively reduced bacterial load in infected animal models. These studies are critical in establishing the translational potential of these compounds into clinical settings.

Propriétés

IUPAC Name |

(3S,4aS,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTFZHGXVCAEKT-TUAOUCFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCCC2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476304 | |

| Record name | (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115238-59-0 | |

| Record name | 2-(1,1-Dimethylethyl) (3S,4aS,8aS)-octahydro-2,3(1H)-isoquinolinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115238-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.